![molecular formula C18H20INO2 B14624521 2-Iodo-N-[3-(pentyloxy)phenyl]benzamide CAS No. 58495-02-6](/img/structure/B14624521.png)
2-Iodo-N-[3-(pentyloxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-N-[3-(pentyloxy)phenyl]benzamide is an organic compound with the molecular formula C19H20INO2 It is a derivative of benzamide, characterized by the presence of an iodine atom and a pentyloxy group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[3-(pentyloxy)phenyl]benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoic acid with 3-(pentyloxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-N-[3-(pentyloxy)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-Iodo-N-[3-(pentyloxy)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-N-[3-(pentyloxy)phenyl]benzamide involves its interaction with specific molecular targets. The iodine atom and pentyloxy group contribute to its binding affinity and specificity. The compound can modulate enzyme activities by acting as an inhibitor or activator, depending on the target enzyme. Additionally, it can interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-N-phenylbenzamide
- 2-Iodobenzamide
- 3-Iodo-N-(pentyloxy)benzamide
Uniqueness
2-Iodo-N-[3-(pentyloxy)phenyl]benzamide is unique due to the presence of both an iodine atom and a pentyloxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in substitution reactions and higher specificity in biological assays.
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, biochemical studies, and potential therapeutic applications.
Propriétés
Numéro CAS |
58495-02-6 |
|---|---|
Formule moléculaire |
C18H20INO2 |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
2-iodo-N-(3-pentoxyphenyl)benzamide |
InChI |
InChI=1S/C18H20INO2/c1-2-3-6-12-22-15-9-7-8-14(13-15)20-18(21)16-10-4-5-11-17(16)19/h4-5,7-11,13H,2-3,6,12H2,1H3,(H,20,21) |
Clé InChI |
RIEAURRCLUPEGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


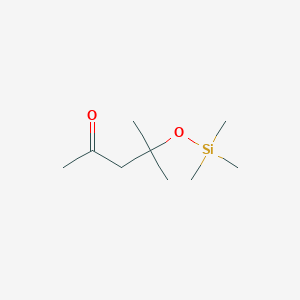

![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
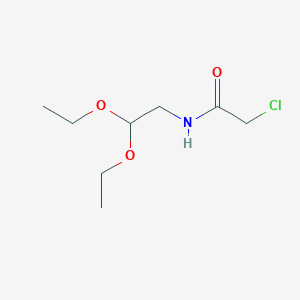
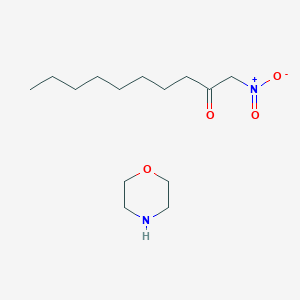
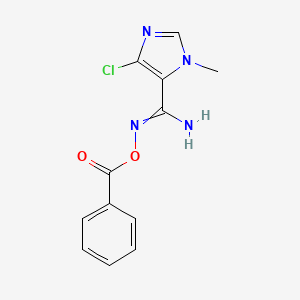
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
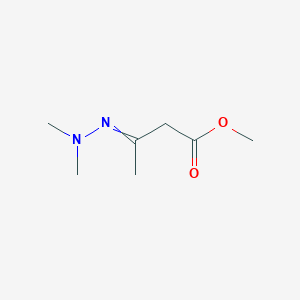
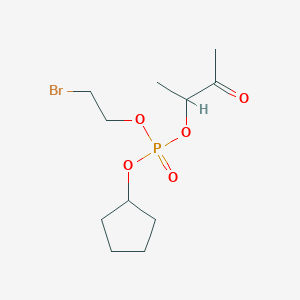
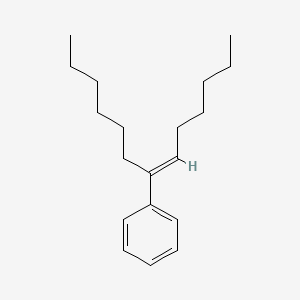
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)

![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
